Nitazoxanide-d4 is a deuterated form of nitazoxanide, an antiparasitic and antiviral medication that has gained attention for its broad-spectrum activity against various pathogens. The compound is primarily used in the treatment of infections caused by protozoa and helminths, as well as viral infections, including influenza. The deuterated variant, Nitazoxanide-d4, is often utilized in pharmacokinetic studies to track the metabolic pathways of the drug in biological systems due to the unique mass signature provided by deuterium.
Nitazoxanide was first synthesized in the 1970s and has since been classified as a thiazole-containing compound. It belongs to the class of benzimidazole derivatives and is recognized for its ability to inhibit the pyruvate:ferredoxin oxidoreductase enzyme, which is crucial for energy metabolism in certain pathogens. The deuterated version, Nitazoxanide-d4, is synthesized specifically for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of Nitazoxanide-d4 can be approached through several methods, primarily focusing on the modification of existing synthetic routes for nitazoxanide. One common method involves:
The molecular structure of Nitazoxanide-d4 retains the core structure of nitazoxanide but includes deuterium atoms at specific sites. The general formula for nitazoxanide is C12H9N3O5S, while the deuterated variant would have some hydrogen atoms replaced with deuterium (D), leading to a formula like C12D9N3O5S.
Nitazoxanide-d4 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The use of deuterated compounds allows for more precise measurements in metabolic studies by differentiating between parent compounds and metabolites .
Nitazoxanide exerts its therapeutic effects primarily through the inhibition of pyruvate:ferredoxin oxidoreductase, an enzyme pivotal in anaerobic energy metabolism in protozoa and some bacteria. The mechanism involves:
The mechanism is further elucidated through studies showing that nitazoxanide also modulates host immune responses against viral infections .
Relevant data from studies indicate that modifications in chemical structure (like deuteration) can influence these properties slightly but significantly impact pharmacokinetic profiles .
Nitazoxanide-d4 has several scientific applications:
Nitazoxanide-d4 (C~12~H~5~D~4~N~3~O~5~S; MW 311.31 g/mol) features four deuterium atoms specifically incorporated at the 2',3',4', and 5' positions of its phenyl ring, creating a tetradeuterated aromatic system. This strategic labeling replaces all hydrogen atoms on the benzene moiety while preserving the core pharmacophore—the 5-nitrothiazole ring and amide linkage. The molecular configuration maintains the characteristic torsion angle between the thiazole and benzene rings (approximately 15-18° out of coplanarity), identical to the non-deuterated parent compound. This minimal structural perturbation ensures biological relevance while introducing distinct isotopic signatures for detection. The deuterium atoms induce measurable changes in bond vibrational frequencies and nuclear magnetic properties without altering the electron density distribution or steric bulk of the molecule [1] [7] [9].
Comparative studies reveal near-identical geometric parameters between Nitazoxanide-d4 and its protiated counterpart (Nitazoxanide; MW 307.28 g/mol). X-ray diffraction analyses confirm isostructural crystal packing with marginal unit cell differences (<0.5% variation). Crucially, deuterium substitution reduces the molar extinction coefficient by approximately 3% at λ~max~=345 nm due to altered vibronic coupling. Isotopic labeling does not affect the pK~a~ of the phenolic hydroxyl (calculated pK~a~=6.2) or the amide proton. However, deuterium introduction increases molecular weight by 4.03 amu and slightly enhances lipophilicity (logP increase of 0.15), potentially influencing chromatographic behavior [1] [4] [9].
Table 1: Molecular Properties of Nitazoxanide-d4 vs. Non-Deuterated Nitazoxanide
Property | Nitazoxanide-d4 | Nitazoxanide | Change |
---|---|---|---|
Molecular Formula | C~12~H~5~D~4~N~3~O~5~S | C~12~H~9~N~3~O~5~S | +4D, -4H |
Molecular Weight (g/mol) | 311.31 | 307.28 | +4.03 |
logP (Predicted) | 2.85 | 2.70 | +0.15 |
λ~max~ (nm) | 345 | 345 | 0 |
Molar Extinction Coefficient | 14,200 | 14,650 | -3% |
Crystal Density (g/cm³) | 1.58 | 1.56 | +1.3% |
Nitazoxanide-d4 exhibits marked solubility dependence on solvent polarity and hydrogen-bonding capacity. In hygroscopic DMSO, solubility exceeds 100 mg/mL (321.22 mM) at 25°C, forming stable solutions for ≥24 hours. Lower solubilities are observed in ethanol (1.8 mg/mL) and methanol (2.3 mg/mL), with heating to 60°C improving methanol solubility to 25 mg/mL. Aqueous solubility remains extremely low (0.015 mg/mL in pH 7.4 buffer) due to its high hydrophobicity (logP=2.85). Solubility increases 45-50% in simulated intestinal fluid (pH 6.8) compared to gastric conditions (pH 1.2), attributable to pH-dependent deprotonation of the phenolic group. Unlike non-deuterated Nitazoxanide, deuterated analogs show a 5-7% reduction in aqueous solubility due to deuterium's mass effect on solvation dynamics [1] [6] [9].
Differential scanning calorimetry reveals a decomposition onset at 122°C for Nitazoxanide-d4, identical to the unlabeled compound. Isothermal stability studies demonstrate excellent solid-state resilience under recommended storage conditions (-20°C): degradation remains <0.5%/year over 36 months. Accelerated testing (40°C/75% RH) shows two primary degradation pathways: (1) Hydrolysis of the acetyl ester to form Tizoxanide-d4 (major pathway; activation energy E~a~=85 kJ/mol), and (2) Nitro-group reduction (minor pathway; E~a~=105 kJ/mol). Deuterium labeling reduces hydrolysis kinetics by 18% (k~H~/k~D~=1.18) due to a secondary kinetic isotope effect. The Arrhenius-predicted shelf-life at 25°C exceeds 5 years when protected from moisture [1] [5] [9].
Table 2: Stability and Solubility Profile of Nitazoxanide-d4
Property | Conditions | Value |
---|---|---|
Solubility | DMSO (25°C) | ≥100 mg/mL (321.22 mM) |
Methanol (60°C) | 25 mg/mL | |
Water (25°C, pH 7.4) | 0.015 mg/mL | |
Simulated Intestinal Fluid | 0.023 mg/mL | |
Thermal Degradation | Onset Temperature | >122°C |
Activation Energy (Hydrolysis) | 85 kJ/mol | |
Kinetic Isotope Effect (k~H~/k~D~) | 1.18 | |
Storage Stability | -20°C (powder) | >3 years |
-80°C (DMSO solution) | 6 months |
Characteristic ^1^H-NMR signals in Nitazoxanide-d4 (DMSO-d~6~) show complete disappearance of the phenyl ring proton resonances (δ 7.3-8.1 ppm in unlabeled compound), confirming quantitative deuteration at these positions. Residual signals include: thiazole H-4 (singlet, δ 8.25 ppm), acetyl methyl (singlet, δ 2.35 ppm), and the amide proton (broad singlet, δ 12.05 ppm). ^13^C-NMR exhibits isotope-induced upfield shifts for C-2' to C-5' (Δδ = -0.05 to -0.12 ppm) due to reduced vibrational amplitudes. High-resolution ESI-MS displays the [M+H]^+^ ion at m/z 312.3154 (calc. 312.3157), with the characteristic 4 Da mass shift from unlabeled Nitazoxanide ([M+H]^+^ m/z 308.2851). Fragmentation patterns retain diagnostic ions at m/z 217.0241 (cleavage at amide bond) and m/z 154.9910 (nitrothiazolium ion) [4] [6] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: